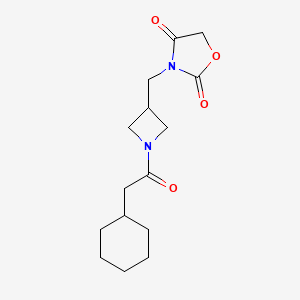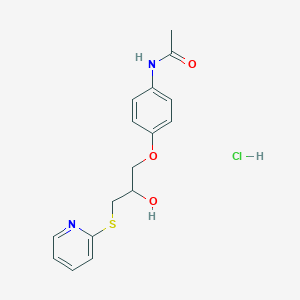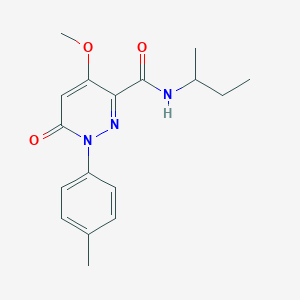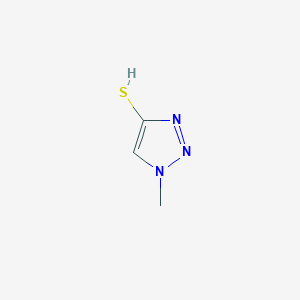
3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidines and oxazolidinediones are both important classes of compounds in medicinal chemistry . Azetidines, which contain a four-membered nitrogen-containing ring, are often used as building blocks in the synthesis of various biologically active compounds . Oxazolidinediones, on the other hand, are a type of cyclic urea and have been studied for their potential biological activities .
Molecular Structure Analysis
The compound contains an azetidine ring attached to an oxazolidinedione ring via a methylene bridge. The azetidine ring is further substituted with a cyclohexylacetyl group.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and oxazolidinedione rings. Azetidines, being strained four-membered rings, can undergo ring-opening reactions . The carbonyl groups in the oxazolidinedione ring may also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and stereochemistry would all influence its properties .科学的研究の応用
Agricultural Applications
- Famoxadone Development : Famoxadone is an example of an oxazolidinone derivative used as a fungicide. It exhibits excellent control over plant pathogens affecting crops such as grapes, cereals, tomatoes, and potatoes. The development of famoxadone highlights the agricultural significance of oxazolidinone derivatives in protecting crops from fungal diseases (Sternberg et al., 2001).
Chemical Synthesis and Methodology
- Oxazolidinone Synthesis : A novel method for synthesizing oxazolidine-2,4-diones using atmospheric carbon dioxide has been developed. This approach provides an environmentally friendly and efficient route to access various oxazolidine-2,4-diones, demonstrating the compound's versatility in chemical synthesis (Zhang et al., 2015).
- Synthesis of α-Hydroxyamides : A method for synthesizing quaternary 1,3-oxazolidine-2,4-diones, which can be further processed to produce α-hydroxyamides, has been reported. This synthesis pathway underscores the utility of oxazolidine derivatives in preparing compounds with potential biological activities (Merino et al., 2010).
Medicinal Chemistry Applications
- Mitochondrial Protein Synthesis Inhibition : Research into oxazolidinone analogs with modifications in the azetidine ring has shown that certain substitutions can reduce mitochondrial protein synthesis inhibition while maintaining antibacterial potency. This finding is crucial for the development of safer antibiotics (Renslo et al., 2007).
Advanced Organic Synthesis Techniques
- One-Step Synthesis of 2-Oxazolidinones : A single-step synthesis of 3,4-disubstituted 2-oxazolidinones has been achieved through a base-catalyzed process involving CO₂ fixation and aza-Michael addition. This method highlights an innovative approach to constructing complex molecules efficiently (Mannisto et al., 2019).
将来の方向性
特性
IUPAC Name |
3-[[1-(2-cyclohexylacetyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c18-13(6-11-4-2-1-3-5-11)16-7-12(8-16)9-17-14(19)10-21-15(17)20/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALSYSCNSTXMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CC(C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2507312.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2507315.png)

![1-(4-{[4-(Aminomethyl)-1,3-thiazol-2-yl]amino}phenyl)ethan-1-one](/img/structure/B2507317.png)
![2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2507318.png)


![2-[(2-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2507321.png)

![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/no-structure.png)

![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507328.png)
